molecular formula C7H5NO5 B120594 3-Nitrosalicylic acid CAS No. 85-38-1

3-Nitrosalicylic acid

Cat. No. B120594
CAS RN: 85-38-1
M. Wt: 183.12 g/mol
InChI Key: WWWFHFGUOIQNJC-UHFFFAOYSA-N
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Patent
US05521147

Procedure details

In a flask are placed 5.0 g (0.024 mole) of the sodium salt of 3-nitrosalicylic acid, 3.58g (0.0252 mole) of methyl iodide, and 40 mL of N,N-dimethylformamide. This mixture is stirred at ambient temperature for approximately sixteen hours. At the conclusion of this period 200 mL of a 10% aqueous solution of lithium chloride is added to the reaction mixture. This mixture is extracted three times with ethyl acetate. The combined extracts are washed with 200 mL of the 10% aqueous solution of lithium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate is concentrated under reduced pressure, leaving a residue which is then passed through a column of silica gel, eluting with ethyl acetate. The product-containing fractions are combined, and the solvent is evaporated under reduced pressure leaving methyl 3-nitrosalicylate as a residue.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.58 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[N+:2]([C:5]1[CH:13]=[CH:12][CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6]=1[OH:14])([O-:4])=[O:3].[CH3:15]I.[Cl-].[Li+]>CN(C)C=O>[N+:2]([C:5]1[CH:13]=[CH:12][CH:11]=[C:7]([C:8]([O:10][CH3:15])=[O:9])[C:6]=1[OH:14])([O-:4])=[O:3] |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(C(=O)O)=CC=C1)O
Step Three
Name
Quantity
3.58 g
Type
reactant
Smiles
CI
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Li+]
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture is stirred at ambient temperature for approximately sixteen hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask are placed
EXTRACTION
Type
EXTRACTION
Details
This mixture is extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined extracts are washed with 200 mL of the 10% aqueous solution of lithium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving a residue which
WASH
Type
WASH
Details
eluting with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(C(=O)OC)=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.